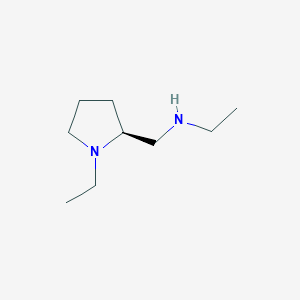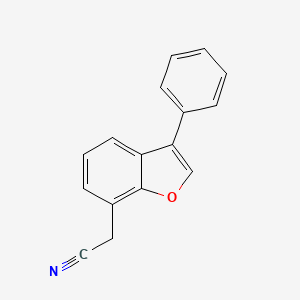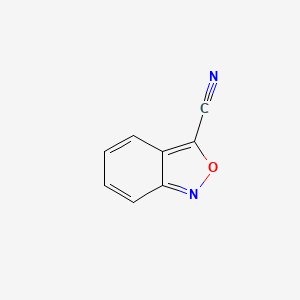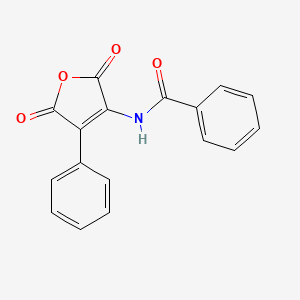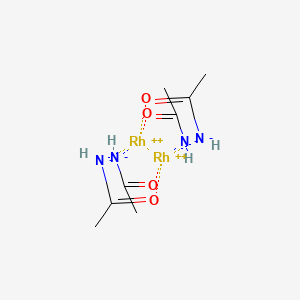
Tetrakis(acetamidato)dirhodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(acetamidato)dirhodium is a coordination compound consisting of two rhodium atoms bridged by four acetamidato ligands. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrakis(acetamidato)dirhodium can be synthesized through the reaction of a rhodium(II) cationic radical salt, such as 2,2-cis-[Rh2(acam)4(H2O)2]ClO4, with sodium halides in an aqueous solution. This reaction yields crystals of [Rh2(acam)4Cl]n·7nH2O and [Rh2(acam)4Br]n, which consist of a zigzag chain structure supported by hydrogen bonds .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis(acetamidato)dirhodium undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced by suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include sodium halides, which facilitate the formation of the zigzag chain structure in the compound. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions include various halide-bridged derivatives of this compound, such as [Rh2(acam)4Cl]n and [Rh2(acam)4Br]n .
Applications De Recherche Scientifique
Tetrakis(acetamidato)dirhodium has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including carbene and nitrene transfer reactions.
Biology: The compound’s unique electronic properties make it useful in studying biological electron transfer processes.
Mécanisme D'action
The mechanism of action of tetrakis(acetamidato)dirhodium involves its ability to facilitate electron transfer processes. The compound’s rhodium centers can undergo redox reactions, allowing it to act as both an oxidizing and reducing agent. The acetamidato ligands play a crucial role in stabilizing the rhodium centers and facilitating these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
μ-Bromo-tetrakis(acetamidato)dirhodium: This compound has a similar structure but with bromine atoms instead of acetamidato ligands.
μ-Iodo-tetrakis(acetamidato)dirhodium: Similar to the bromo derivative, this compound contains iodine atoms.
Uniqueness
Tetrakis(acetamidato)dirhodium is unique due to its specific ligand arrangement and the resulting electronic properties. The acetamidato ligands provide a distinct stabilization to the rhodium centers, making it particularly effective in catalytic applications compared to its halide-substituted counterparts .
Propriétés
Formule moléculaire |
C8H16N4O4Rh2 |
|---|---|
Poids moléculaire |
438.05 g/mol |
Nom IUPAC |
acetylazanide;rhodium(2+) |
InChI |
InChI=1S/4C2H5NO.2Rh/c4*1-2(3)4;;/h4*1H3,(H2,3,4);;/q;;;;2*+2/p-4 |
Clé InChI |
VKOXSPVYCVPFMU-UHFFFAOYSA-J |
SMILES canonique |
CC(=O)[NH-].CC(=O)[NH-].CC(=O)[NH-].CC(=O)[NH-].[Rh+2].[Rh+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12887633.png)
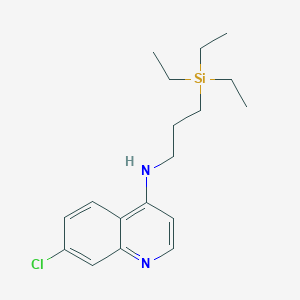
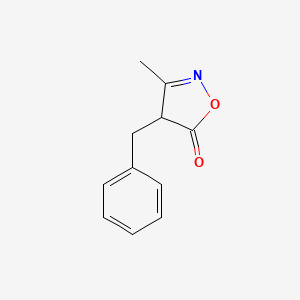
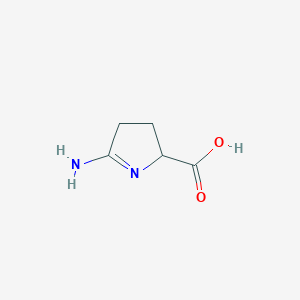
![[1-(4-Fluorophenyl)-5-phenyl-3-(propan-2-yl)-1H-pyrrol-2-yl]methanol](/img/structure/B12887663.png)
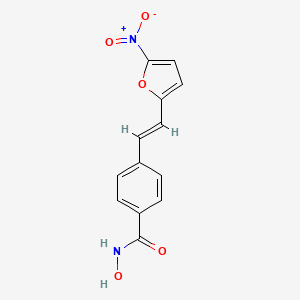
![2,8-Bis(methylthio)dibenzo[b,d]furan](/img/structure/B12887676.png)
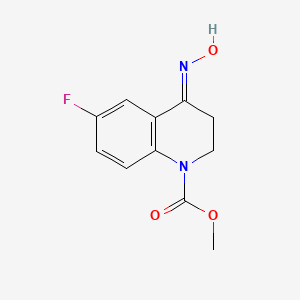
![4,9-Epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B12887686.png)
